

A Comparative Guide to the Spectroscopic Cross-Referencing of 5-Hydroxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hydroxy-2-methylbenzaldehyde**

Cat. No.: **B1195015**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the characterization of **5-Hydroxy-2-methylbenzaldehyde**. Due to the limited availability of a complete, publicly accessible experimental NMR dataset for this specific compound, this document outlines a standard protocol for its analysis, presents data for structurally similar compounds for cross-referencing, and discusses alternative analytical techniques.

Spectroscopic Data for Aromatic Aldehydes: A Comparative Overview

While a complete, experimentally verified ^1H and ^{13}C NMR dataset for **5-Hydroxy-2-methylbenzaldehyde** is not readily available in public spectral databases, we can infer expected chemical shifts by examining related structures. For instance, the presence of an aldehyde group typically results in a proton signal around 9.9 ppm in the ^1H NMR spectrum. Aromatic protons will resonate in the region of 7-8 ppm, with their exact shifts and coupling constants influenced by the positions of the hydroxyl and methyl substituents. In the ^{13}C NMR spectrum, the carbonyl carbon of the aldehyde is highly deshielded and expected to appear around 190-195 ppm.

To aid in the analysis of **5-Hydroxy-2-methylbenzaldehyde**, the following table summarizes ^1H and ^{13}C NMR data for the related compound, 2-methylbenzaldehyde. Researchers can use this

data as a reference point for interpreting the spectra of the target molecule, anticipating shifts due to the additional hydroxyl group.

Table 1: NMR Spectral Data for 2-methylbenzaldehyde

¹ H NMR (DMSO-d ₆)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aldehyde H	~9.9	s	-
Aromatic H	7.34	d	7.5
Methyl H	2.61	s	-
¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ) ppm		
C=O	193.3		
Aromatic C	140.1, 133.9, 133.8, 131.7, 131.3, 126.4		
Methyl C	19.0		

Note: Data is based on typical values for 2-methylbenzaldehyde and may vary slightly based on experimental conditions.

Alternative Analytical Techniques

Beyond NMR, several other analytical methods are crucial for the comprehensive characterization of **5-Hydroxy-2-methylbenzaldehyde**:

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[\[1\]](#)
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and can be coupled with other detectors for further characterization.

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1]

Table 2: Comparison of Analytical Techniques for the Characterization of **5-Hydroxy-2-methylbenzaldehyde**

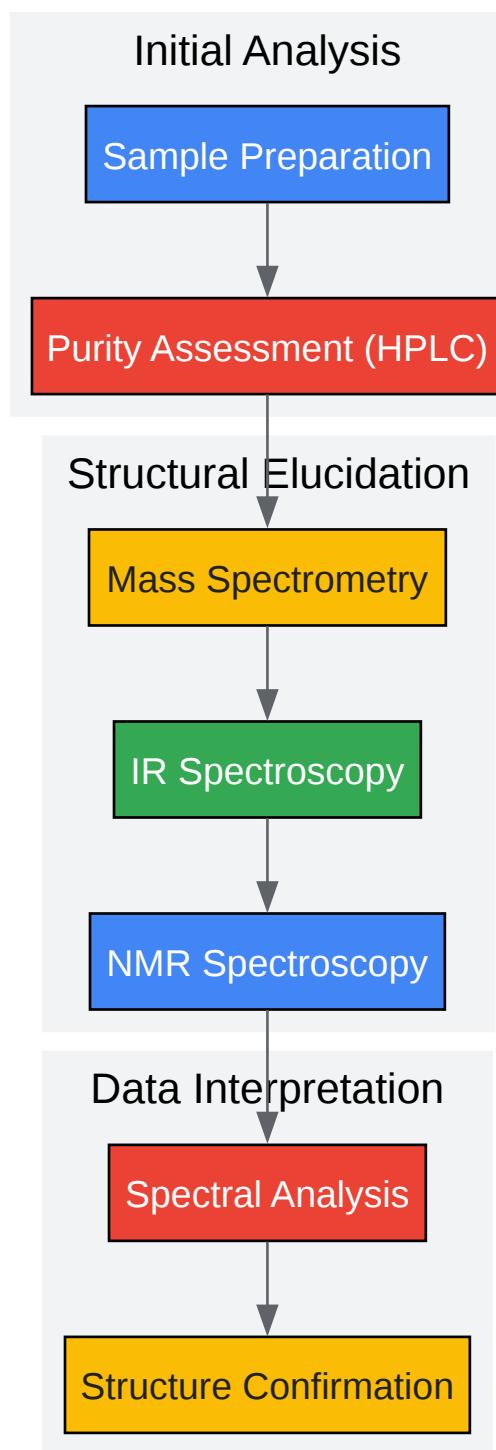
Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Detailed structural information, including connectivity and stereochemistry.	Non-destructive, provides unambiguous structure elucidation.	Requires larger sample amounts, can be time-consuming.
Mass Spectrometry	Molecular weight and fragmentation patterns.	High sensitivity, small sample size required.	Does not provide detailed structural information on its own.
IR Spectroscopy	Presence of functional groups.	Fast, non-destructive.	Provides limited information on the overall structure.
HPLC	Purity assessment and quantification.	High resolution, quantitative.	Requires a suitable chromophore for UV detection.
GC-MS	Separation and identification of volatile components.	High sensitivity and selectivity.	Compound must be volatile and thermally stable.

Experimental Protocols

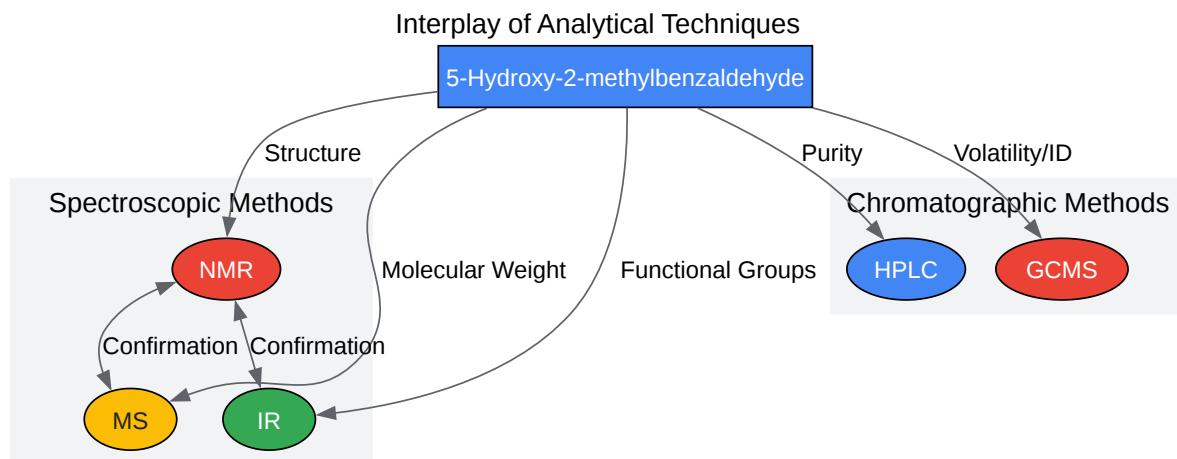
A standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Standard Protocol for ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation:


- Weigh approximately 5-10 mg of **5-Hydroxy-2-methylbenzaldehyde**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Filter the solution into a 5 mm NMR tube.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. Key parameters include spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.


Workflow and Data Analysis

The following diagrams illustrate the logical workflow for compound characterization and the relationships between different analytical techniques.

Compound Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization of an organic compound.

[Click to download full resolution via product page](#)

Caption: Relationships between analytical techniques for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxy-2-methylbenzaldehyde | C8H8O2 | CID 585875 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Cross-Referencing of 5-Hydroxy-2-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195015#cross-referencing-nmr-data-for-5-hydroxy-2-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com